molecular formula C12H13ClN2O2 B12318845 4-(3-Cyanophenyl)pyrrolidine-3-carboxylic acid;hydrochloride

4-(3-Cyanophenyl)pyrrolidine-3-carboxylic acid;hydrochloride

Cat. No.: B12318845
M. Wt: 252.69 g/mol
InChI Key: HJABUIHPPBREPS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The synthesis of 4-(3-Cyanophenyl)pyrrolidine-3-carboxylic acid;hydrochloride typically involves the following steps:

Chemical Reactions Analysis

4-(3-Cyanophenyl)pyrrolidine-3-carboxylic acid;hydrochloride undergoes various chemical reactions, including:

Scientific Research Applications

4-(3-Cyanophenyl)pyrrolidine-3-carboxylic acid;hydrochloride has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 4-(3-Cyanophenyl)pyrrolidine-3-carboxylic acid;hydrochloride involves its interaction with specific molecular targets. The compound binds to target proteins or enzymes, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

4-(3-Cyanophenyl)pyrrolidine-3-carboxylic acid;hydrochloride can be compared with other similar compounds, such as:

These comparisons highlight the unique features of this compound, such as its specific functional groups and reactivity patterns.

Biological Activity

4-(3-Cyanophenyl)pyrrolidine-3-carboxylic acid; hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, including antibacterial, antifungal, and anti-inflammatory effects, supported by recent research findings and case studies.

  • Molecular Formula : C12H14N2O2.HCl
  • Molecular Weight : 250.71 g/mol
  • IUPAC Name : 4-(3-Cyanophenyl)pyrrolidine-3-carboxylic acid hydrochloride

Antibacterial Activity

Research indicates that pyrrolidine derivatives exhibit significant antibacterial properties. For instance, studies have shown that related compounds can inhibit the growth of various bacteria, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MIC) for some pyrrolidine derivatives range from 32 to 512 µg/mL against different bacterial strains .

CompoundBacterial StrainMIC (µg/mL)
Pyrrolidine Derivative AS. aureus32
Pyrrolidine Derivative BE. coli64
Pyrrolidine Derivative CK. pneumoniae128

Antifungal Activity

In addition to antibacterial properties, the compound has shown antifungal activity. In vitro tests demonstrated effectiveness against fungi such as Candida albicans. The MIC values for antifungal activity were reported between 16.69 to 78.23 µM .

CompoundFungal StrainMIC (µM)
Pyrrolidine Derivative AC. albicans16.69
Pyrrolidine Derivative BFusarium oxysporum56.74

The biological activity of 4-(3-Cyanophenyl)pyrrolidine-3-carboxylic acid; hydrochloride is likely due to its ability to interact with specific molecular targets within bacterial and fungal cells. The compound may exert its effects by inhibiting key enzymes or disrupting cellular processes essential for microbial survival .

Structure-Activity Relationship (SAR)

SAR studies have been pivotal in understanding how modifications to the pyrrolidine structure affect biological activity. For example, substituents on the phenyl ring can significantly alter the potency of the compound against various pathogens. The introduction of electron-withdrawing or electron-donating groups has been shown to enhance antibacterial efficacy .

Key Findings from SAR Studies:

  • Hydroxylation on the pyrrolidine ring improved activity.
  • Aromatic substitutions generally increased potency against bacterial strains.
  • The presence of halogen atoms on the phenyl ring correlated with enhanced bioactivity.

Case Studies

  • In Vivo Efficacy : A study evaluated the efficacy of a related pyrrolidine derivative in a murine model of bacterial infection, demonstrating significant reduction in bacterial load compared to control groups.
  • Combination Therapy : Another investigation explored the use of this compound in combination with traditional antibiotics, revealing synergistic effects that enhanced overall antibacterial activity.

Properties

Molecular Formula

C12H13ClN2O2

Molecular Weight

252.69 g/mol

IUPAC Name

4-(3-cyanophenyl)pyrrolidine-3-carboxylic acid;hydrochloride

InChI

InChI=1S/C12H12N2O2.ClH/c13-5-8-2-1-3-9(4-8)10-6-14-7-11(10)12(15)16;/h1-4,10-11,14H,6-7H2,(H,15,16);1H

InChI Key

HJABUIHPPBREPS-UHFFFAOYSA-N

Canonical SMILES

C1C(C(CN1)C(=O)O)C2=CC=CC(=C2)C#N.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.